4-(3-Chloropropoxy)pyridine
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Overview
Description
4-(3-Chloropropoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom The compound this compound is characterized by the presence of a chloropropoxy group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropoxy)pyridine typically involves the reaction of 4-hydroxypyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxypyridine is replaced by the 3-chloropropoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloropropoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of corresponding amines or other reduced products.
Scientific Research Applications
4-(3-Chloropropoxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another halogenated pyridine with applications in medicinal chemistry.
4-Chloropyridine: Similar to 4-(3-Chloropropoxy)pyridine but lacks the propoxy group.
Uniqueness: this compound is unique due to the presence of the chloropropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
752183-62-3 |
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Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-(3-chloropropoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7H2 |
InChI Key |
IGABTNWANZHETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1OCCCCl |
Origin of Product |
United States |
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